[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride
Overview
Description
“[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride” is a compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products .
Synthesis Analysis
The synthesis of thiazole derivatives is often carried out through the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . They have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Thiazoles exhibit antitumor and cytotoxic properties. For instance, a synthesized compound containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide demonstrated potent effects against prostate cancer cells .
- In vivo studies have shown that [(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride derivatives exhibit significant anti-inflammatory activity. These compounds effectively inhibit carrageenan-induced rat paw edema, making them promising candidates for anti-inflammatory drug development .
- Thiazoles have been investigated for their antioxidant properties. Some synthesized derivatives of [(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride demonstrated potent antioxidant activity in vitro .
- Thiazoles are found in antiretroviral drugs like Ritonavir, which inhibits HIV protease. Their potential for selective anticancer activity can also be explored .
- Thiazoles are present in various biologically active compounds, including sulfathiazole (antimicrobial), abafungin (antifungal), and tiazofurin (anticancer) .
- Thiazole serves as a parent material for sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. It is also naturally found in Vitamin B1 (thiamine) .
Antitumor and Cytotoxic Activity
Anti-Inflammatory Activity
Antioxidant Potential
Antiviral and Antiretroviral Activity
Biological Activities in Other Compounds
Parent Material for Chemical Compounds
Safety And Hazards
Future Directions
The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . Moreover, thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
(4-phenyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c11-6-9-10(12-7-13-9)8-4-2-1-3-5-8;;/h1-5,7H,6,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHXWVZFRGTBCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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